Ritobegron ethyl hydrochloride

Description

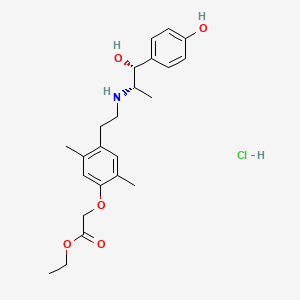

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

476333-91-2 |

|---|---|

Molecular Formula |

C23H32ClNO5 |

Molecular Weight |

438 g/mol |

IUPAC Name |

ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate;hydrochloride |

InChI |

InChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1 |

InChI Key |

SDZAMDXEQUMDBE-DQFHVVJASA-N |

SMILES |

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl |

Isomeric SMILES |

CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C.Cl |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

476333-91-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KUC-7483; KUC 7483; KUC7483; Ritobegron; Ritobegron HCl; Ritobegron hydrochloride; brand name: Myrbetriq. |

Origin of Product |

United States |

Overview and Research Significance of Ritobegron Ethyl Hydrochloride

Ritobegron (B1679393) ethyl hydrochloride, also known as KUC-7483, is the ethyl ester prodrug of its active form, ritobegron (KUC-7322). ingentaconnect.com Its primary research significance lies in its potent and selective agonist activity at the β3-adrenergic receptor, which has made it a valuable tool for investigating the physiological roles of this receptor. researchgate.nettargetmol.com Preclinical studies have explored its potential utility in the context of overactive bladder (OAB). researchgate.netnih.gov

Research has demonstrated that ritobegron can relax the detrusor muscle of the urinary bladder. researchgate.netnih.gov In preclinical models using rats and cynomolgus monkeys, ritobegron has been shown to decrease intravesical pressure, suggesting a potential to increase bladder capacity. researchgate.netnih.gov A key aspect of its research significance is its selectivity for the bladder over the cardiovascular system. Studies in anesthetized rats and monkeys indicated that ritobegron produced its effects on the bladder with minimal impact on heart rate and blood pressure. researchgate.netnih.gov This bladder selectivity is a critical area of investigation in the development of β3-AR agonists.

Preclinical Research Findings on Ritobegron

| Model System | Key Findings | Reference |

| CHO cells expressing human β-AR subtypes | Ritobegron demonstrated selectivity for β3-AR over β1-AR and β2-AR. | nih.gov |

| Isolated rat bladder | Caused concentration-dependent relaxation of the resting tension. | nih.gov |

| Anesthetized rats | Dose-dependently decreased intravesical pressure with minimal cardiovascular effects. | nih.gov |

| Isolated cynomolgus monkey bladder | Decreased resting tension in a concentration-dependent manner. | researchgate.net |

| Anesthetized cynomolgus monkeys | Significantly decreased intravesical pressure without affecting mean blood pressure or heart rate. | researchgate.net |

| Rats with partial bladder outlet obstruction | Decreased the frequency and amplitude of non-voiding contractions. | nih.gov |

Role of Ritobegron Ethyl Hydrochloride As a β3 Adrenoceptor Agonist in Research Context

Ritobegron (B1679393) ethyl hydrochloride serves as a selective β3-adrenoceptor agonist in research, allowing for the targeted investigation of the β3-AR pathway. The β3-adrenoceptor is predominantly found in the detrusor muscle of the urinary bladder and is responsible for its relaxation during the filling phase. nih.govnih.gov By activating these receptors, ritobegron helps researchers understand the mechanisms of bladder smooth muscle relaxation.

In comparative preclinical studies, ritobegron's effects have been contrasted with other β3-AR agonists like mirabegron (B1684304), vibegron (B611683), and solabegron (B109787). patsnap.com These studies aim to characterize the pharmacological profiles of different agonists, including their selectivity and intrinsic activity at varying receptor densities. For instance, one study found that the intrinsic activity of ritobegron, mirabegron, and solabegron decreased with lower β3-AR density, while vibegron's activity was maintained. patsnap.com Such research is crucial for understanding how these compounds might behave in different physiological and pathological conditions where receptor expression levels may vary.

The selectivity of ritobegron for the β3-AR over β1-AR and β2-AR is a key focus of its use in research. nih.gov Activation of β1- and β2-adrenoceptors can lead to undesirable cardiovascular effects, such as increased heart rate. tandfonline.com Therefore, highly selective agonists like ritobegron are valuable tools for exploring the therapeutic potential of β3-AR activation while minimizing off-target effects.

Selectivity Profile of Ritobegron in Preclinical Models

| Receptor/Tissue | Selectivity vs. Bladder | Reference |

| β1-Adrenoceptor (human, in CHO cells) | 301-fold higher for β3 | nih.gov |

| β2-Adrenoceptor (human, in CHO cells) | 32-fold higher for β3 | nih.gov |

| Rat atria | 2,078-fold higher for bladder | nih.gov |

| Rat uterus | 14-fold higher for bladder | nih.gov |

| Cynomolgus monkey atria | 79.3-fold higher for bladder | researchgate.net |

| Cynomolgus monkey trachea | 1200-fold higher for bladder | researchgate.net |

Historical Context of β3 Adrenoceptor Agonist Development for Preclinical Investigation

Synthetic Methodologies for Ritobegron Ethyl Hydrochloride

The synthesis of this compound has undergone significant evolution, moving from an initial, smaller-scale approach to a more robust, second-generation method suitable for multikilogram production.

Novel Coupling Mechanisms and Strategies

A cornerstone of the second-generation synthesis was the implementation of a new coupling strategy. researchgate.net The basic synthetic plan for this compound involves coupling commercially available (1S,2R)-4-hydroxynorephedrine with a phenoxyacetate (B1228835) component derived from the inexpensive starting material 2,5-xylenol. acs.org

The first-generation method faced difficulties with this coupling step. The innovation in the second-generation process was to change the nature of the phenoxyacetate coupling partner. researchgate.netacs.org Instead of the previous intermediate, the new method utilizes an aldehyde, which is generated from a more stable crystalline hemiacetal intermediate. researchgate.netacs.org This strategic change in the coupling mechanism was pivotal in overcoming the obstacles of the earlier method, leading to a more controlled and efficient reaction. researchgate.net

Key Intermediate Chemistry and Their Roles in Synthetic Pathways

The success of the second-generation synthesis is largely attributed to the strategic use of a key crystalline intermediate, a hemiacetal. thieme-connect.comthieme-connect.com This intermediate was designed as a stable equivalent of the desired, but potentially unstable, aldehyde needed for the coupling reaction. acs.org

The synthesis of this key hemiacetal begins with the base-promoted hydroxyalkylation of 2,5-xylenol using glyoxal (B1671930) dimethylacetal, which proceeds with high regioselectivity (para:ortho ratio of 97:3). thieme-connect.comthieme-connect.com This is followed by O-alkylation with ethyl chloroacetate (B1199739) to produce a benzyl (B1604629) alcohol derivative. acs.org A crucial step is the reductive deoxygenation of the benzylic alcohol using trimethylsilyl (B98337) iodide (generated in situ), which selectively removes the hydroxyl group without affecting the dimethylacetal. thieme-connect.comthieme-connect.com The resulting product is then converted to the stable, crystalline hemiacetal. thieme-connect.com

The advantages of this hemiacetal intermediate are manifold:

Stability : It is sufficiently stable to be handled and stored at a large scale. researchgate.netacs.org

Safety : Its synthesis avoids significant exothermic reactions. researchgate.netacs.org

Cost-Effectiveness : The process does not rely on excessively expensive reagents. researchgate.netacs.org

Purification : Crucially, its crystalline nature allows for efficient purification by crystallization before the final coupling step. This removes impurities early in the process, which is a significant advantage for ensuring the high purity of the final API. thieme-connect.comresearchgate.netacs.org

Scale-Up Synthesis Techniques and Efficiency Improvements

The transition from first to second-generation synthesis marked a significant improvement in scalability and efficiency, enabling the multikilogram production required for preclinical and clinical development. researchgate.netacs.org

The second-generation process was successfully implemented on a 69 kg scale, a substantial increase from the hundred-gram scale achievable with the first-generation method. researchgate.netacs.org This improvement was a direct result of the optimized process, which was designed to be more robust and safer for large-scale operations. acs.org

| Parameter | First-Generation Synthesis | Second-Generation Synthesis |

|---|---|---|

| Overall Yield | 27% thieme-connect.comresearchgate.net | 43% thieme-connect.comresearchgate.net |

| Purity | Up to 98.5% researchgate.netacs.org | 99.5% researchgate.netacs.org |

| Scale | Hundred-gram scale researchgate.net | 69 kg scale acs.org |

| Number of Steps | 5 thieme-connect.comthieme-connect.com | 6 thieme-connect.comthieme-connect.com |

Impurity Profiling and Purification Strategies in Multikilogram Synthesis

In pharmaceutical manufacturing, controlling impurities is critical to ensure the safety and quality of the final drug product. pharmainfo.inresearchgate.net The development of the multikilogram synthesis for this compound incorporated sophisticated strategies for impurity control.

The primary purification strategy in the second-generation synthesis involves the crystallization of the key hemiacetal intermediate. thieme-connect.comresearchgate.net This step is highly effective at removing impurities generated in the earlier stages of the synthesis, before the final coupling reaction. acs.org This proactive approach to purification is more efficient than attempting to remove all impurities from the final product.

Furthermore, the synthesis was designed to minimize the formation of impurities from the outset. For example, the initial hydroxyalkylation of 2,5-xylenol shows high regioselectivity, with a 97:3 ratio of the desired para-substituted product to the ortho-substituted isomer, thus minimizing a key potential impurity. thieme-connect.comthieme-connect.com Modern analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used to monitor the purity at various stages and to quantify any impurities in the final API, ensuring it meets the stringent purity requirement of >99.5%. thieme-connect.comacs.orgpharmainfo.in

Receptor Binding and Activation Kinetics of Ritobegron and its Active Metabolite (KUC-7322)

β-Adrenoceptor Subtype Selectivity Profiling (β1-AR, β2-AR, β3-AR) using Transfected Cells

Studies utilizing Chinese hamster ovary (CHO) cells transfected with human β-adrenoceptor subtypes have been instrumental in elucidating the selectivity profile of ritobegron and its active metabolite, KUC-7322.

In one study, ritobegron demonstrated a concentration-dependent increase in cyclic AMP (cAMP) accumulation in CHO cells expressing each of the three human β-AR subtypes. nih.gov The selectivity for β3-AR was found to be 301-fold higher than for β1-AR and 32-fold higher than for β2-AR. nih.gov

A comparative study evaluated the β3-AR selectivity of several agonists, including ritobegron, under the same experimental conditions. researchgate.netnih.gov The results indicated that ritobegron's selectivity for β3-AR was over 124-fold higher than for β1-AR and 28.1-fold higher than for β2-AR. researchgate.netnih.gov In this study, ritobegron exhibited agonist activity in cells expressing β2-ARs with a half-maximal effective concentration (EC50) value of 2273 nM. nih.gov

Table 1: β-Adrenoceptor Selectivity of Ritobegron

| Adrenoceptor Subtype | Selectivity Fold (vs. β1-AR) | Selectivity Fold (vs. β2-AR) | Reference |

|---|---|---|---|

| β3-AR | 301 | 32 | nih.gov |

| β3-AR | >124 | 28.1 | nih.gov |

Agonist Activity and Intrinsic Activity Assessment

The agonist activity of ritobegron has been characterized by its ability to stimulate intracellular signaling pathways upon binding to β-adrenoceptors. In CHO cells expressing human β3-ARs, ritobegron induced a concentration-dependent increase in cAMP accumulation, with a reported EC50 value of 80.8 nM and an intrinsic activity (IA) of 0.99. researchgate.net Intrinsic activity, a measure of the maximal effect of a drug relative to a full agonist, was calculated with the maximal response of isoproterenol (B85558) for each β-AR set to 1.00. nih.gov

Effects of Receptor Density on Agonist Activity

The density of β3-adrenoceptors can influence the agonist activity of various compounds. researchgate.net Research has shown that the intrinsic activity of ritobegron is dependent on the level of β3-AR expression. researchgate.netnih.gov In cells with decreasing receptor density, the IA of ritobegron was observed to decrease. nih.gov

For instance, in CHO-K1 cells transfected with different amounts of plasmid DNA for human β3-ARs, the IA of ritobegron was 1.00 in cells transfected with 0.05 μ g/well of plasmid DNA, and this decreased to 0.85 in cells transfected with 0.025 μ g/well . nih.gov This suggests that the maximal response to ritobegron is more susceptible to changes in receptor numbers compared to efficacy-dominant agonists. nih.gov Even with reduced receptor density, ritobegron maintained strong agonist activity (IA = 0.85) in conditions designed to approximate the β3-AR density in the bladders of incontinent patients. plos.org

Table 2: Effect of Receptor Density on the Intrinsic Activity (IA) of Ritobegron

| Plasmid DNA Concentration (μg/well) | Intrinsic Activity (IA) | Reference |

|---|---|---|

| 0.1 | 0.99 | researchgate.net |

| 0.05 | 1.00 | nih.gov |

| 0.025 | 0.85 | nih.gov |

Modulation by β3-Adrenoceptor Antagonists (e.g., SR58894A)

The specific interaction of ritobegron with the β3-adrenoceptor has been confirmed through the use of selective antagonists. In studies with isolated rat bladder, the β3-AR antagonist SR58894A caused a parallel rightward shift of the concentration-response curve for ritobegron-induced relaxation, without affecting the maximal response. nih.gov The pKB value, a measure of antagonist affinity, for SR58894A in this context was 6.43. nih.gov

Similarly, in isolated cynomolgus monkey bladder, SR58894A also produced a rightward shift of the ritobegron concentration-response curve with a pKB value of 6.56. nih.gov This competitive antagonism confirms that the bladder-relaxing effects of ritobegron are mediated through the β3-adrenoceptor. nih.govnih.gov

Cellular and Molecular Mechanisms of Action of Ritobegron

Intracellular Signaling Pathways (e.g., cAMP Accumulation)

The primary mechanism of action of ritobegron at the cellular level involves the activation of the β3-adrenoceptor and the subsequent stimulation of intracellular signaling cascades. nih.gov Upon binding of an agonist like ritobegron, the β3-AR, a G-protein coupled receptor, activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). pressbooks.pubresearchgate.net

The accumulation of intracellular cAMP is a hallmark of β3-AR activation by ritobegron. nih.gov Studies in CHO cells expressing human β-adrenoceptor subtypes have consistently demonstrated that ritobegron leads to a concentration-dependent increase in cAMP levels. nih.govresearchgate.net This elevation in cAMP is the critical second messenger signal that initiates the downstream effects of ritobegron, ultimately leading to smooth muscle relaxation. nih.gov

Mechanisms of Smooth Muscle Relaxation in Isolated Organs

The primary mechanism by which ritobegron induces smooth muscle relaxation is through the activation of β3-adrenoceptors. nih.govnih.gov This activation stimulates the production of cyclic AMP (cAMP), a second messenger that plays a crucial role in various cellular functions. nih.gov In the context of bladder smooth muscle, the increase in intracellular cAMP levels leads to the relaxation of the detrusor muscle. nih.govnih.gov This effect is foundational to its potential therapeutic application in conditions characterized by detrusor overactivity.

Preclinical studies have demonstrated that ritobegron's relaxant effect on the bladder is concentration-dependent. nih.govnih.gov Furthermore, the relaxation induced by ritobegron can be competitively antagonized by β3-adrenoceptor antagonists, such as SR58894A, providing direct evidence of its mechanism of action at the receptor level. nih.govnih.gov This antagonist produces a parallel rightward shift of the concentration-response curve for ritobegron without altering the maximal response, a hallmark of competitive antagonism. nih.govnih.gov

In Vitro Pharmacological Evaluation of Ritobegron

The in vitro pharmacological profile of ritobegron has been extensively characterized using isolated tissues in organ-bath studies. nih.govnih.govresearcher.life These experiments are crucial for determining the potency, efficacy, and selectivity of a compound on specific tissues.

Organ-Bath Studies on Isolated Tissues (e.g., Bladder, Atria, Trachea, Myometrium)

Organ-bath studies have been instrumental in evaluating the effects of ritobegron on various smooth muscle tissues. In isolated rat bladder preparations, ritobegron has been shown to decrease the resting tension in a concentration-dependent manner. nih.gov Similarly, in studies using isolated cynomolgus monkey bladder tissue, ritobegron also induced concentration-dependent relaxation. nih.gov

The selectivity of ritobegron has been assessed by comparing its effects on the bladder with its effects on other organs containing β-adrenoceptors, such as the atria (predominantly β1-adrenoceptors), trachea (predominantly β2-adrenoceptors), and myometrium. nih.govnih.gov In isolated rat atria, ritobegron increased the atrial rate, but only at significantly higher concentrations than those required for bladder relaxation. nih.gov In cynomolgus monkey atria, a similar effect on atrial rate was observed only at high concentrations. nih.gov

Regarding the trachea, ritobegron showed minimal effect on tracheal contraction in cynomolgus monkeys, even at high concentrations. nih.gov Studies in rats also demonstrated that ritobegron decreased myometrial contractions. nih.gov

Concentration-Response Characterization and Potency Determination (EC50, Maximal Relaxation)

The potency and maximal effect of ritobegron have been quantified through concentration-response curves, yielding key pharmacological parameters such as the EC50 (the concentration of a drug that gives half-maximal response) and maximal relaxation (Emax).

In isolated rat bladder, ritobegron demonstrated a potent relaxant effect with an EC50 value of 7.7 x 10⁻⁸ mol/L and a maximal relaxation of 97.0%. nih.gov In cynomolgus monkey bladder, the EC50 was 8.2 ± 2.3 x 10⁻⁷ M, with a maximal relaxation of 88.7 ± 3.7%. nih.gov

The potency of ritobegron in other tissues was found to be considerably lower, highlighting its selectivity for the bladder. For instance, in isolated cynomolgus monkey atria, the EC50 for increasing atrial rate was 6.5 ± 1.2 x 10⁻⁵ M. nih.gov In the trachea of the same species, ritobegron had a very limited effect, with a maximal relaxation of only 26.7 ± 8.1% at the highest tested concentration of 10⁻³ M. nih.gov

The selectivity of ritobegron for the bladder over other organs has been calculated based on these in vitro potency values. In rats, the selectivity for the bladder was found to be 2,078-fold higher than for the atria and 14-fold higher than for the uterus. nih.gov In cynomolgus monkeys, the bladder selectivity was 79.3-fold higher versus the atria and 1,200-fold higher versus the trachea. nih.gov

Interactive Table: In Vitro Potency and Selectivity of Ritobegron

| Species | Tissue | Parameter | Value | Reference |

| Rat | Bladder | EC50 | 7.7 x 10⁻⁸ mol/L | nih.gov |

| Rat | Bladder | Maximal Relaxation | 97.0% | nih.gov |

| Cynomolgus Monkey | Bladder | EC50 | 8.2 ± 2.3 x 10⁻⁷ M | nih.gov |

| Cynomolgus Monkey | Bladder | Maximal Relaxation | 88.7 ± 3.7% | nih.gov |

| Cynomolgus Monkey | Atria | EC50 (atrial rate) | 6.5 ± 1.2 x 10⁻⁵ M | nih.gov |

| Cynomolgus Monkey | Trachea | Maximal Relaxation | 26.7 ± 8.1% (at 10⁻³ M) | nih.gov |

| Rat | Bladder vs. Atria | Selectivity | 2,078-fold | nih.gov |

| Rat | Bladder vs. Uterus | Selectivity | 14-fold | nih.gov |

| Cynomolgus Monkey | Bladder vs. Atria | Selectivity | 79.3-fold | nih.gov |

| Cynomolgus Monkey | Bladder vs. Trachea | Selectivity | 1,200-fold | nih.gov |

In Vivo Preclinical Pharmacodynamics of Ritobegron in Animal Models

The in vitro findings for ritobegron have been further investigated in in vivo animal models to understand its physiological effects in a whole-organism context.

Evaluation of Organ-Specific Physiological Responses (e.g., Intravesical Pressure)

In anesthetized rats, ritobegron has been shown to induce a dose-dependent decrease in intravesical pressure, a key indicator of bladder relaxation. nih.gov The dose required to produce a 50% reduction in intravesical pressure (ED50) was determined to be 0.4 mg/kg. nih.gov Similarly, in in vivo studies with cynomolgus monkeys, ritobegron significantly decreased intravesical pressure with an ED50 of 1.44 mg/kg. nih.gov These findings support the in vitro observations of bladder smooth muscle relaxation and suggest a potential therapeutic benefit in reducing bladder hyperactivity.

Comparative Selectivity in Vivo Across Organ Systems (e.g., Bladder vs. Atria, Trachea, Uterus)

A crucial aspect of the preclinical evaluation of ritobegron is its in vivo selectivity, particularly concerning cardiovascular effects. In anesthetized rats, the administration of ritobegron at doses that effectively lowered intravesical pressure did not significantly affect heart rate and only caused a slight decrease in mean blood pressure. nih.gov This suggests a high degree of selectivity for the bladder over the cardiovascular system in this animal model.

Similarly, in cynomolgus monkeys, ritobegron decreased intravesical pressure without affecting either mean blood pressure or heart rate at therapeutic doses. nih.gov This favorable in vivo selectivity profile is consistent with the in vitro data and underscores the potential of ritobegron to target the bladder with minimal off-target effects.

Interactive Table: In Vivo Pharmacodynamic Effects of Ritobegron

| Species | Parameter | Effect | ED50 | Reference |

| Rat | Intravesical Pressure | Dose-dependent decrease | 0.4 mg/kg | nih.gov |

| Rat | Heart Rate | No significant effect | - | nih.gov |

| Rat | Mean Blood Pressure | Slight decrease | - | nih.gov |

| Cynomolgus Monkey | Intravesical Pressure | Significant decrease | 1.44 mg/kg | nih.gov |

| Cynomolgus Monkey | Mean Blood Pressure | No effect | - | nih.gov |

| Cynomolgus Monkey | Heart Rate | No effect | - | nih.gov |

Pharmacological Comparisons with Other β3-Adrenoceptor Agonists (e.g., Vibegron (B611683), Mirabegron, Solabegron)

This compound, a prodrug of ritobegron (KUC-7322), is a selective β3-adrenoceptor (AR) agonist that has been investigated for the treatment of overactive bladder (OAB). medkoo.comthieme-connect.commedchemexpress.com Its pharmacological profile, particularly in comparison to other β3-AR agonists like vibegron, mirabegron, and solabegron (B109787), has been a subject of preclinical research to understand its potential therapeutic utility. researchgate.netplos.org

A key aspect of these comparative studies is the selectivity of the agonists for the β3-AR subtype over β1-AR and β2-AR subtypes. plos.orgpatsnap.com This selectivity is crucial as activation of β1- and β2-ARs can lead to cardiovascular side effects. plos.org Preclinical studies using Chinese hamster ovary (CHO)-K1 cells expressing human β-AR subtypes have provided a platform for direct comparison of these agonists under the same experimental conditions. plos.orgpatsnap.com

In these functional cellular assays, the β3-AR selectivities of vibegron, mirabegron, solabegron, and ritobegron were determined. plos.orgpatsnap.com Vibegron and mirabegron demonstrated higher β3-AR selectivities compared to solabegron and ritobegron. plos.orgresearchgate.net Specifically, the selectivity of ritobegron for β3-AR was found to be over 124-fold higher than for β1-ARs and 28.1-fold higher than for β2-ARs. plos.orgpatsnap.com

Comparative β-Adrenoceptor Selectivity of β3-Agonists

| Compound | β3 vs β1 Selectivity | β3 vs β2 Selectivity |

|---|---|---|

| Ritobegron | >124-fold | 28.1-fold |

| Vibegron | >7937-fold | >7937-fold |

| Mirabegron | 517-fold | 496-fold |

| Solabegron | 21.3-fold | >362-fold |

Data from functional cellular assays in CHO-K1 cells expressing human β-AR subtypes. plos.orgpatsnap.com

Another critical factor in the pharmacological comparison is the intrinsic activity (IA) of these agonists, which can be influenced by the density of β3-ARs in the bladder tissue. plos.orgpatsnap.com Preclinical models have shown that the density of β3-ARs can be lower in certain bladder conditions. plos.org Studies have investigated how the IA of these agonists changes with varying β3-AR densities. plos.orgpatsnap.com

The IA of mirabegron, solabegron, and ritobegron was observed to decrease as the β3-AR density decreased. plos.orgpatsnap.com In contrast, vibegron maintained its full agonist activity, comparable to the full agonist isoproterenol, across different receptor densities. plos.orgpatsnap.com At a low β3-AR density, approximating that seen in the bladders of some patients, ritobegron still exhibited strong agonist activity (IA = 0.85), while mirabegron and solabegron acted as partial agonists. plos.org

Intrinsic Activity (IA) at Low β3-AR Density

| Compound | Intrinsic Activity (IA) |

|---|---|

| Ritobegron | 0.85 |

| Vibegron | 1.07 |

| Mirabegron | 0.66 |

| Solabegron | 0.68 |

Data from functional cellular assays in CHO-K1 cells with low β3-AR expression. plos.org

In terms of potency, the half-maximal effective concentration (EC50) values have also been compared. In cells with low β3-AR expression, the EC50 values for vibegron, mirabegron, solabegron, and ritobegron were 12.5, 4.17, 83.6, and 1523 nM, respectively. plos.org

Preclinical in vivo studies in rats have further highlighted the bladder selectivity of ritobegron. It was shown to decrease intravesical pressure with minimal effects on the cardiovascular system. medkoo.com In cynomolgus monkeys, ritobegron also demonstrated a dose-dependent decrease in intravesical pressure without significantly affecting heart rate or mean blood pressure. researchgate.net

While direct comparative studies of all four agonists in the same animal models are limited, the available preclinical data provides valuable insights into their distinct pharmacological profiles. researchgate.net These differences in selectivity, intrinsic activity, and potency may have implications for their clinical application in treating overactive bladder. researchgate.netplos.org

Pharmacokinetic and Metabolism Studies of Ritobegron Ethyl Hydrochloride Preclinical Focus

Prodrug Activation and Biotransformation Pathways

Ritobegron (B1679393) ethyl hydrochloride is an ethyl ester prodrug designed to enhance the bioavailability of its pharmacologically active metabolite, KUC-7322. Preclinical studies have focused on understanding the metabolic activation of this prodrug and the subsequent biotransformation pathways.

Hydrolysis of Ritobegron Ethyl Hydrochloride to its Active Metabolite (KUC-7322)

This compound undergoes rapid and extensive hydrolysis to its active form, KUC-7322, following administration. In vivo studies in rats have demonstrated that after oral administration, the parent compound, ritobegron, was not detected in plasma, bile, urine, or feces. This indicates a complete and efficient conversion of the prodrug to the active metabolite. The hydrolysis results in the formation of the carboxylic acid KUC-7322, which is responsible for the therapeutic effects of the drug. In vitro studies using liver microsomes from rats, dogs, monkeys, and humans have also shown that KUC-7322 is the sole metabolite produced from the initial biotransformation of ritobegron nih.gov.

Identification of Enzymatic Catalysts for Hydrolysis (e.g., Carboxylesterases, Serine Proteases)

The enzymatic hydrolysis of the ethyl ester bond in this compound is a critical step in its activation. In vitro investigations utilizing human liver microsomes have indicated that this conversion to KUC-7322 is likely mediated by carboxylesterases nih.gov. Carboxylesterases are a class of enzymes belonging to the serine protease superfamily that are responsible for the hydrolysis of a wide range of ester- and amide-containing compounds. Further research has shown significant species differences in the rate of this hydrolysis, with the reaction being much faster in rat serum compared to that of other species nih.gov.

Species Differences in Ritobegron Metabolism (In Vitro and In Vivo Non-Human)

Significant species-specific differences have been observed in the metabolism of ritobegron and its active metabolite, KUC-7322. These variations are evident in both the rate of prodrug activation and the subsequent conjugation pathways.

Comparative Metabolic Profiles Across Animal Models (e.g., Rat, Dog, Monkey) and Human Liver Microsomes

In vitro studies using liver microsomes from rats, dogs, monkeys, and humans have consistently identified KUC-7322 as the only initial metabolite of ritobegron, confirming that the primary metabolic pathway across these species is the hydrolysis of the ethyl ester nih.gov. However, the efficiency of this hydrolysis varies, with rat serum exhibiting a significantly higher maximum velocity (Vmax) to Michaelis-Menten constant (Km) ratio for the conversion of ritobegron to KUC-7322 compared to other species nih.gov.

Following the formation of KUC-7322, further metabolism proceeds via conjugation, where notable species differences emerge. In rats, KUC-7322 is metabolized into glucuronide, sulfate (B86663), and glutathione (B108866) conjugates nih.gov. The glucuronide conjugate of KUC-7322 has been identified as the predominant metabolite in the bile, plasma, and urine of rats, while unchanged KUC-7322 is the main component found in the feces. In contrast, in vitro studies with liver subcellular fractions from dogs, monkeys, and humans, as well as in vivo findings, have shown a more limited range of conjugation pathways compared to rats nih.gov.

Metabolic Profile of Ritobegron Across Species (In Vitro)

| Species | Primary Metabolite | Conjugate Metabolites Observed |

|---|---|---|

| Rat | KUC-7322 | Glucuronide, Sulfate, and Glutathione conjugates of KUC-7322 |

| Dog | KUC-7322 | Sulfate conjugates |

| Monkey | KUC-7322 | Sulfate conjugates |

| Human | KUC-7322 | Sulfate conjugates |

Assessment of Cytochrome P450 Enzyme Involvement and Induction/Inhibition Potential

The potential for ritobegron and its active metabolite, KUC-7322, to interact with the cytochrome P450 (CYP) enzyme system has been investigated to assess the likelihood of drug-drug interactions. In vitro studies conducted with liver microsomes from rats, dogs, monkeys, and humans have shown that ritobegron is not metabolized by CYP enzymes nih.gov. Furthermore, both ritobegron and KUC-7322 did not exert any inhibitory effects on the CYP-mediated metabolism of various probe substrates in human liver microsomes nih.gov. These findings suggest that there is a low probability of clinically significant drug-drug interactions occurring when ritobegron is co-administered with drugs that are substrates or inhibitors of the major CYP enzymes nih.gov.

Characterization of Conjugate Metabolites (e.g., Glucuronides, Sulfates, Glutathione Conjugates)

The characterization of conjugate metabolites of KUC-7322 has revealed significant species-dependent variations. In rats, a comprehensive profile of phase II metabolites has been identified, including glucuronide, sulfate, and glutathione conjugates of KUC-7322 nih.gov. The glucuronide conjugate is the most abundant metabolite in rat plasma, bile, and urine.

In contrast, in vitro studies have demonstrated that while sulfate conjugates were detected in all species tested (rat, dog, monkey, and human), the formation of glucuronide and glutathione conjugates of KUC-7322 was only observed in rat liver subcellular fractions nih.gov. This indicates a more restricted set of conjugation pathways in dogs, monkeys, and humans compared to rats.

Observed Conjugate Metabolites of KUC-7322 in Preclinical Models

| Conjugate Type | Rat | Dog | Monkey | Human (in vitro) |

|---|---|---|---|---|

| Glucuronide Conjugates | Yes | No | No | No |

| Sulfate Conjugates | Yes | Yes | Yes | Yes |

| Glutathione Conjugates | Yes | No | No | No |

Absorption and Disposition of Ritobegron in Non-Human Species

The absorption and disposition of ritobegron have been extensively studied in various non-human species to understand how the compound is taken up and distributed throughout the body. These preclinical studies often utilize radiolabeled compounds to accurately track their pathways.

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, a carboxylic acid form known as KUC-7322, after oral administration. nih.govnih.gov The bioavailability of this active metabolite has been assessed in preclinical animal models. In rats, the bioavailability of KUC-7322 was estimated to be 4%. nih.gov Following oral administration in rats, the plasma concentrations of KUC-7322 increased rapidly, reaching maximum concentration (Cmax) between 0.25 and 0.31 hours. nih.gov

| Species | Bioavailability (%) |

|---|---|

| Rat | 4 |

Studies using radiolabeled ritobegron ([¹⁴C]ritobegron) in rats have been conducted to map its distribution in various tissues. nih.gov After oral administration, radioactivity was found to distribute rapidly, with concentrations in tissues declining in parallel with plasma concentrations. nih.gov Notably, in most tissues, with the exception of the liver, kidney, urinary bladder, stomach, and small intestine, the radioactivity concentrations were lower than those observed in the plasma. nih.gov

The elimination of ritobegron and its metabolites occurs through multiple pathways. In a study with rats, following a single oral dose of [¹⁴C]ritobegron, the cumulative excretion of radioactivity was 28.7% in the urine and 68.3% in the feces over 120 hours. nih.gov This indicates that the fecal route is the primary pathway for excretion in this species.

Metabolite profiling in rats revealed the presence of the active metabolite KUC-7322 and its glucuronide, sulfate, and glutathione conjugates in plasma, bile, urine, and feces. nih.gov The predominant metabolite in bile, plasma, and urine was the glucuronide conjugate of KUC-7322, while KUC-7322 itself was the main component in feces. nih.gov Unchanged ritobegron was not detected in any of these biological samples. nih.gov

| Excretion Route | Percentage of Dose (%) |

|---|---|

| Urine | 28.7 |

| Feces | 68.3 |

Preclinical Assessment of Drug-Drug Interaction Potential

A crucial aspect of preclinical evaluation is to determine the potential for a new drug candidate to interact with other concurrently administered medications. These studies typically focus on the effects on major drug-metabolizing enzymes and drug transporter systems.

In vitro studies using human liver microsomes have shown that ritobegron is not metabolized by cytochrome P450 (CYP) enzymes; its hydrolysis to the active metabolite KUC-7322 is likely catalyzed by carboxylesterases. nih.gov Furthermore, both ritobegron and KUC-7322 did not affect the CYP-mediated metabolism of probe substrates in human liver microsomes. nih.gov These findings suggest that CYP-mediated drug-drug interactions are unlikely when ritobegron is co-administered with CYP substrates or inhibitors. nih.gov

The interaction of ritobegron and its active metabolite with various drug transporter systems has been investigated. In vitro studies showed that ritobegron, but not KUC-7322, inhibited P-glycoprotein (P-gp) mediated transport. nih.gov This suggests a potential for ritobegron to increase the plasma concentrations of co-administered drugs that are P-gp substrates. nih.gov

Conversely, significant uptake of the active metabolite, KUC-7322, was observed in cells expressing organic anion transporter 3 (OAT3). nih.gov This indicates that the plasma concentration of KUC-7322 could potentially be increased when co-administered with OAT inhibitors. nih.gov Neither ritobegron nor KUC-7322 had an effect on the mediated uptake of probe substrates by organic anion transporters 1 and 2 (OAT1, OAT2), organic cation transporters 2 and 3 (OCT2, OCT3), or organic cation/carnitine transporter 1 (OCTN1). nih.gov

Computational and Structural Biology Research on Ritobegron Ethyl Hydrochloride

Structure-Activity Relationship (SAR) Principles and Investigations for Ritobegron (B1679393) and Related Analogs

The β3-adrenoceptor is a key target for conditions like overactive bladder (OAB), obesity, and type 2 diabetes. nih.gov The development of selective agonists like ritobegron has been heavily reliant on understanding the intricate relationship between a molecule's structure and its biological activity.

Elucidation of Key Molecular Descriptors and Physicochemical Property Relationships

The biological activity of β3-adrenoceptor agonists is governed by a variety of molecular descriptors and physicochemical properties. These include, but are not limited to, lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. For instance, a Hansch analysis, a 2D-QSAR method, revealed that high lipophilicity of substituents on both the indole (B1671886) and benzene (B151609) rings of certain β3-adrenergic agonists is favorable for activity. nih.gov Conversely, increasing molar refractivity can drastically decrease biological activity, suggesting that the size and polarizability of substituents must be carefully managed. nih.gov

Key physicochemical properties influencing the activity of β3-adrenoceptor agonists are summarized in the table below.

| Molecular Descriptor | Influence on Activity | Reference |

| Lipophilicity (π) | High lipophilicity in specific regions is favorable. | nih.gov |

| Molar Refractivity (CMR) | Increased CMR can decrease biological activity. | nih.gov |

| Hydrogen Bond Donors/Acceptors | The presence and positioning of these groups are critical for receptor binding. | benthamdirect.com |

| Steric Properties | The size and shape of substituents influence binding affinity. | nih.gov |

| Electrostatic Properties | The distribution of charge within the molecule is crucial for interaction with the receptor. | nih.gov |

Exploration of Bioisosteric Replacements in β3-Adrenoceptor Agonists

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. patsnap.comctppc.org This approach has been instrumental in optimizing the pharmacodynamic and pharmacokinetic profiles of lead compounds. ufrj.br In the context of β3-adrenoceptor agonists, bioisosteric replacements are employed to enhance potency, improve selectivity, and reduce off-target effects. patsnap.com

For example, the replacement of a phenolic hydroxyl group with an arylsulfonamide unit is a classic example of non-classical bioisosterism that has been applied in the design of adrenergic derivatives. ufrj.br Similarly, the strategic introduction of fluorine to replace hydrogen can significantly impact a molecule's potency and metabolic stability. nih.gov The goal of these replacements is to create a new molecule with similar or improved biological properties compared to the parent compound. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for β3-Adrenoceptor Agonists

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This powerful tool is widely used in drug discovery to predict the activity of new compounds, optimize lead structures, and understand the mechanisms of drug-receptor interactions.

2D and 3D QSAR Approaches for Activity Prediction

Both 2D and 3D-QSAR approaches have been applied to β3-adrenoceptor agonists. 2D-QSAR models utilize descriptors derived from the two-dimensional structure of a molecule, such as physicochemical properties and topological indices. tandfonline.com In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules, such as their shape and electrostatic fields. tandfonline.comresearchgate.net These 3D approaches often provide a more detailed and predictive understanding of SAR. tandfonline.com

For a series of aryloxypropanolamine compounds, 3D-QSAR studies have been conducted to analyze their structure-activity relationships. nih.gov These studies have led to the development of robust CoMFA and CoMSIA models with high predictive capabilities. nih.gov

Development of Predictive Models for β3-Adrenoceptor Binding and Agonism

Predictive QSAR models for β3-adrenoceptor binding and agonism have been successfully developed and validated. For instance, a 3D-QSAR study on a series of aryloxypropanolamine agonists yielded CoMFA and CoMSIA models with high cross-validated correlation coefficients (q²) and test set correlation coefficients (r²test), indicating strong internal and external predictive power. nih.gov These models are crucial for designing new compounds with potentially enhanced anti-obesity and anti-diabetic profiles. nih.gov

The statistical parameters of some predictive 3D-QSAR models for β3-adrenoceptor agonists are presented below.

| Model | q² | r²ncv | r²test | Reference |

| CoMFA | 0.537 | 0.993 | 0.865 | nih.gov |

| CoMSIA | 0.674 | 0.984 | 0.918 | nih.gov |

Molecular Modeling and Docking Studies of Ritobegron at the β3-Adrenoceptor

Molecular modeling and docking are computational techniques used to predict the binding mode of a ligand to its receptor at an atomic level. nih.gov These studies are essential for understanding the key interactions that govern ligand binding and for the rational design of new drugs.

Since the three-dimensional structure of the human β3-adrenoceptor is not yet available, homology modeling is often employed to construct a model based on the known structures of related receptors, such as the β2-adrenoceptor or the dog β3-adrenoceptor. nih.gov Docking studies of β3-adrenoceptor agonists into these homology models have revealed important interactions. For example, the binding of agonists often involves the formation of a structured hydrogen bond network, which is stabilized by internal water molecules. nih.gov

Pharmacophore modeling, another computational approach, has been used to identify the essential chemical features required for β3-adrenoceptor agonism. A successful pharmacophore model for β3-AR agonists included features such as hydrogen bond acceptors, a positively charged group, and aromatic rings. benthamdirect.com These models, combined with virtual screening, have led to the identification of novel β3-adrenoceptor agonists. benthamdirect.comnih.gov

Ligand-Receptor Interaction Analysis and Binding Conformation Prediction

Understanding the therapeutic effects of Ritobegron ethyl hydrochloride at a molecular level requires a detailed analysis of its interaction with the β3-adrenoceptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family. While specific, publicly available docking studies for Ritobegron are limited, its binding conformation and interaction profile can be inferred from pharmacophore models developed for β3-AR agonists and studies of structurally related compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to its target receptor. For β3-AR agonists, these models consistently highlight several key interaction points that are present in the structure of Ritobegron:

A Positively Ionizable (PI) Group: The secondary amine in the ethanolamine (B43304) side chain of Ritobegron is protonated at physiological pH. This positively charged group is crucial for forming a strong ionic bond with a conserved aspartic acid residue in the transmembrane helix 3 (TM3) of the β3-adrenoceptor, a critical anchoring point for most adrenergic agonists.

Hydrogen Bond Donors (HBD): The two hydroxyl groups in the ethanolamine moiety of Ritobegron act as key hydrogen bond donors. These groups are predicted to form hydrogen bonds with serine residues located in transmembrane helix 5 (TM5), further stabilizing the ligand within the binding pocket.

Hydrogen Bond Acceptor (HBA): The ether oxygen linking the phenoxy group to the acetate (B1210297) moiety can act as a hydrogen bond acceptor, potentially interacting with residues in the receptor's binding site.

Hydrophobic/Aromatic Regions (H): The two aromatic rings in the Ritobegron structure—the 4-hydroxyphenyl group and the 2,5-dimethylphenoxy group—are involved in hydrophobic and aromatic stacking interactions with non-polar amino acid residues within the receptor's transmembrane helices. These interactions are vital for ligand recognition and affinity.

| Ritobegron Structural Feature | Predicted Interaction Type | Potential Receptor Residue(s) |

|---|---|---|

| Secondary Amine (Protonated) | Ionic Bond | Aspartic Acid (in TM3) |

| Ethanolamine Hydroxyl Groups | Hydrogen Bond | Serine (in TM5) |

| Aromatic Rings | Hydrophobic / π-π Stacking | Non-polar/Aromatic Residues |

| Ether Oxygen | Hydrogen Bond | Polar Residues |

Application in Virtual Screening and Lead Optimization

The chemical structure of potent and selective β3-AR agonists like Ritobegron is valuable in computational drug discovery campaigns, particularly in virtual screening and lead optimization. nih.gov

Virtual Screening: Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. nih.gov In the context of discovering new β3-AR agonists, a ligand-based pharmacophore model can be constructed using the known three-dimensional structures and binding features of active compounds like Ritobegron, Mirabegron (B1684304), and Vibegron (B611683). nih.gov This model serves as a 3D query to filter vast compound libraries, identifying "hits" that possess the necessary chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups) arranged in the correct spatial orientation. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Lead Optimization: Once initial hits are identified, the process of lead optimization begins. This phase involves the iterative chemical modification of a promising compound to improve its pharmacological profile. Computational chemistry plays a key role in guiding this process. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. mdpi.comresearchgate.net These methods build computational models that correlate the 3D structural features of a series of molecules with their biological activity. By analyzing these models, medicinal chemists can predict which structural modifications to a lead compound are likely to enhance potency and selectivity for the β3-adrenoceptor, while minimizing off-target effects.

| Phase | Computational Method | Objective |

|---|---|---|

| Virtual Screening | Ligand-Based Pharmacophore Modeling | Identify novel "hit" compounds from large databases that match the essential features of known agonists like Ritobegron. nih.gov |

| Lead Optimization | 3D-QSAR (CoMFA/CoMSIA) | Refine the structure of "hit" compounds to maximize potency and selectivity, and improve pharmacokinetic properties. mdpi.comresearchgate.net |

Retrometabolic Drug Design Principles Applied to β3-Adrenoceptor Agonists

Retrometabolic drug design is a strategy for creating safer medicines by designing molecules that undergo a predictable, controlled metabolic inactivation after they have produced their therapeutic effect. wikipedia.org This approach aims to improve a drug's therapeutic index by minimizing systemic exposure and potential side effects. wikipedia.org This design philosophy encompasses two main branches: the design of "soft drugs" and "chemical delivery systems."

This compound is a clear example of the "soft drug" principle. It is administered as an ethyl ester prodrug. A prodrug is an inactive or less active molecule that is metabolically converted into the active pharmacological agent within the body. In the case of Ritobegron, the ester group is rapidly hydrolyzed by esterase enzymes, which are abundant in the body, to release the active metabolite, KUC-7322 (the corresponding carboxylic acid). nih.gov

This design offers several advantages:

Predictable Activation: The conversion from the inactive prodrug to the active drug is a simple, one-step enzymatic reaction (hydrolysis).

Controlled Inactivation: The active carboxylic acid metabolite, KUC-7322, can then be further metabolized and eliminated. The design anticipates this metabolic pathway.

Improved Properties: The ester prodrug form can enhance certain properties, such as oral bioavailability. Studies in rats have shown that the ethyl esterification of the active compound resulted in a tenfold increase in the area under the plasma concentration-time curve (AUC), indicating significantly improved absorption compared to administering the active acid form directly. nih.gov

By incorporating a metabolically labile ester group, the designers of Ritobegron applied a classic soft drug strategy. This allows the active compound to be formed efficiently in the body while ensuring its systemic effects are managed through a predictable metabolic pathway, a hallmark of retrometabolic drug design. wikipedia.orgresearchgate.net

| Compound Form | Chemical Structure Feature | Pharmacological Activity | Metabolic Process |

|---|---|---|---|

| Ritobegron (Prodrug) | Ethyl Ester | Inactive / Less Active | Administered form, designed for absorption. nih.gov |

| KUC-7322 (Active Drug) | Carboxylic Acid | Active β3-AR Agonist | Formed via esterase-mediated hydrolysis in the body. nih.gov |

Analytical Methodologies for Ritobegron Ethyl Hydrochloride Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying compounds. For Ritobegron (B1679393) ethyl hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be critical tools.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust HPLC method is essential for the routine analysis of Ritobegron ethyl hydrochloride in bulk drug and pharmaceutical formulations. The development of such a method would involve a systematic approach to optimize various parameters to achieve the desired separation and quantification.

Method Development: The primary goal of HPLC method development is to achieve a good separation of the analyte from any impurities or degradation products. This involves selecting an appropriate stationary phase (column), mobile phase, flow rate, and detector. For a compound like this compound, a reverse-phase HPLC method would likely be the first choice.

Key Parameters for Method Development:

Column: A C18 column is a common starting point for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve the best peak shape and resolution.

Detection: UV detection would be suitable, with the detection wavelength selected at the absorbance maximum of this compound.

Flow Rate: A typical flow rate of 1.0 mL/min would be a starting point, adjusted to optimize analysis time and separation efficiency.

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Validation would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound

| Parameter | Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined (e.g., 250 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Validation Parameters | |

| Linearity Range | e.g., 1-50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2% |

| LOD | e.g., 0.1 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification of Metabolites

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This technique would be indispensable for the analysis of this compound and its metabolites in biological matrices.

Structural Elucidation: During drug metabolism studies, LC-MS/MS is used to identify the chemical structures of metabolites. By comparing the mass spectra of the parent drug and its metabolites, researchers can determine the types of biotransformations that have occurred (e.g., oxidation, glucuronidation).

Quantification of Metabolites: For quantitative analysis, a triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for measuring low concentrations of the drug and its metabolites in complex biological samples like plasma or urine.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and its Metabolites

| Parameter | Condition/Value |

|---|---|

| Liquid Chromatography | |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Parent) | To be determined (e.g., m/z 415 -> 250) |

| MRM Transition (Metabolite) | To be determined (e.g., m/z 431 -> 250 for an oxidative metabolite) |

Bioanalytical Method Development for Preclinical Samples

Bioanalytical methods are developed to quantify a drug and its metabolites in biological matrices such as blood, plasma, urine, and tissues. These methods are crucial for preclinical studies, including pharmacokinetic and toxicokinetic assessments. selvita.comiitri.org

The development of a bioanalytical method for this compound in preclinical samples would typically involve:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. itrlab.com

Instrumentation: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, which are necessary for measuring the low drug concentrations often found in preclinical samples. itrlab.com

Method Validation: Bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters are similar to those for HPLC methods but also include matrix effect and stability assessments.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw stability, short-term stability at room temperature, long-term stability).

The development of these analytical and bioanalytical techniques is a prerequisite for the successful progression of a drug candidate through preclinical and clinical development. selvita.comiitri.org

Future Research Directions and Translational Perspectives of Ritobegron Ethyl Hydrochloride Preclinical

Advancements in β3-Adrenoceptor Agonist Design and Discovery

The quest for new β3-AR agonists beyond ritobegron (B1679393) is driven by the need to optimize potency, selectivity, and pharmacokinetic properties. A primary challenge in the development of this class of drugs has been achieving high selectivity for the human β3-AR over β1-AR and β2-AR to avoid cardiovascular side effects like increased heart rate. nih.govresearchgate.net Significant efforts have been directed toward designing orally bioavailable small-molecule agonists, as early compounds in this class often suffered from poor absorption. nih.govresearchgate.net

Recent advancements have been greatly influenced by a deeper understanding of the β3-adrenoceptor's structure. The recent elucidation of the cryogenic electron microscopy structure of the β3-AR bound to an agonist has provided critical insights into the molecular basis for subtype selectivity. nih.gov This structural information is invaluable for designing new chemical entities with improved interaction profiles within the receptor's binding pocket.

Future design strategies are likely to focus on:

Structure-Based Drug Design (SBDD): Utilizing the high-resolution structure of the β3-AR to design ligands that form optimal interactions with key residues, thereby enhancing both affinity and selectivity.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to specific pockets of the receptor and then growing or linking them to create novel, potent agonists.

Exploring Novel Scaffolds: Moving beyond traditional arylethanolamine and aryloxypropanolamine structures to identify new chemical scaffolds that may offer unique pharmacological profiles or improved drug-like properties. nih.gov The discovery of vibegron (B611683), for instance, involved the optimization of a pyrrolidine-derived series to improve its preclinical profile. acs.org

A key translational perspective is the significant pharmacological differences observed between human and rodent β3-adrenoceptors. nih.gov This species variation necessitates the use of human cloned receptors in early screening assays to ensure the relevance of lead compounds. nih.gov Consequently, a major advancement is the routine incorporation of cell lines expressing human β-AR subtypes for primary screening, allowing for the early identification of compounds with the desired selectivity profile for human receptors.

Integration of In Silico, In Vitro, and In Vivo Preclinical Models in Drug Development

The preclinical evaluation of ritobegron ethyl hydrochloride serves as a prime example of the successful integration of multiple model systems to build a comprehensive pharmacological profile. Future drug development in this area will rely on an even more sophisticated and seamless integration of computational, cellular, and animal models to enhance translational success.

In Silico Models: Computational approaches are now integral to the early stages of drug discovery. For β3-AR agonists, these include:

Molecular Docking and Dynamics Simulations: These methods predict how potential drug candidates bind to the β3-AR, helping to prioritize compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to understand the relationship between the chemical structure of tryptamine-based derivatives and their agonist activity at β1-, β2-, and β3-adrenoceptors, guiding the design of more selective compounds. nih.gov

Pharmacophore Modeling: Virtual screening campaigns based on pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, have been employed to identify novel β3-AR agonist candidates from large compound libraries. benthamdirect.com

In Vitro Models: These models are crucial for confirming the activity and selectivity predicted by in silico methods.

Receptor Binding and Functional Assays: Chinese Hamster Ovary (CHO) cells expressing cloned human β1-, β2-, and β3-adrenoceptors are the standard for determining a compound's binding affinity and functional activity (e.g., cAMP accumulation). nih.gov Preclinical data for ritobegron demonstrated its selectivity for human β3-AR was 301-fold higher than for β1-AR and 32-fold higher than for β2-AR in such assays. nih.gov

Isolated Tissue/Organ Bath Studies: These experiments provide vital information on a compound's effect in a more physiological context. For ritobegron, studies on isolated cynomolgus monkey and rat tissues were critical. They demonstrated potent relaxation of the bladder detrusor muscle while showing significantly less activity on atrial (β1-mediated) and tracheal (β2-mediated) tissues, confirming its high bladder selectivity. nih.govnih.govresearchgate.net

The table below summarizes key preclinical in vitro findings for ritobegron.

| Parameter | Species/Tissue | Result | Selectivity Implication |

| EC₅₀ (Bladder Relaxation) | Cynomolgus Monkey (Isolated Bladder) | 8.2 x 10⁻⁷ M | Potent bladder relaxation |

| EC₅₀ (Atrial Rate Increase) | Cynomolgus Monkey (Isolated Atria) | 6.5 x 10⁻⁵ M | 79.3-fold less potent than on bladder |

| Max Relaxation (Trachea) | Cynomolgus Monkey (Isolated Trachea) | 26.7% at 10⁻³ M | >1200-fold less potent than on bladder |

| EC₅₀ (Bladder Relaxation) | Rat (Isolated Bladder) | 7.7 x 10⁻⁸ M | Potent bladder relaxation |

| Selectivity vs. Atria | Rat (In Vitro) | 2,078-fold | High selectivity against β1-AR effects |

In Vivo Models: Animal models are indispensable for evaluating a drug's integrated physiological effects, pharmacokinetics, and safety.

Anesthetized Animal Models: Studies in anesthetized cynomolgus monkeys and rats showed that ritobegron decreased intravesical pressure (a measure of bladder relaxation) without significantly affecting heart rate or blood pressure, corroborating the high selectivity observed in vitro. nih.govnih.gov

Disease Models: For conditions like overactive bladder (OAB), models such as those induced by partial bladder outlet obstruction in rats are used to test efficacy. researchgate.net Ritobegron was shown to decrease non-voiding contractions in such models. researchgate.net The use of porcine detrusor models is also gaining traction as a translational tool due to similarities with human bladder physiology. frontiersin.org

The integration of these models allows for a iterative drug development process, where in silico predictions are tested in vitro, and the most promising candidates are advanced to in vivo studies, with findings at each stage informing the design of the next generation of molecules.

Innovative Synthetic Strategies for β3-Adrenoceptor Agonist Analogs

The chemical structure of ritobegron provides a foundation for the development of novel analogs with potentially superior properties. Future synthetic strategies will focus on efficiency, scalability, and the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) more broadly.

One of the key challenges in synthesizing β-AR agonists is the stereoselective creation of the ethanolamine (B43304) side chain. An efficient, multikilogram scale-up synthesis for this compound has been developed, which overcame obstacles of earlier methods by modifying the coupling mechanism between a 4-hydroxynorephedrine precursor and a phenoxyacetate (B1228835) component. researchgate.net This scalable route provides a robust platform for generating analogs.

Future innovative synthetic strategies are expected to include:

Modular Synthesis: Developing synthetic routes that allow for the easy modification of different parts of the molecule (the aromatic head, the ethanolamine core, and the tail group). This "plug-and-play" approach can rapidly generate a library of analogs for screening.

Asymmetric Catalysis: Employing advanced catalytic methods to ensure the synthesis of the desired single stereoisomer, which is often crucial for pharmacological activity and reducing off-target effects.

Bio-catalysis: Using enzymes to perform specific chemical transformations with high stereo- and regioselectivity. scielo.br This can offer a more sustainable and efficient alternative to traditional chemical reagents for certain synthetic steps.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can improve reaction efficiency, safety, and consistency, particularly for large-scale production of a lead candidate or its key intermediates.

By applying these strategies to the ritobegron scaffold, medicinal chemists can systematically explore modifications. For example, altering the substituents on the phenoxyacetic acid moiety could fine-tune receptor affinity and selectivity, while modifications to the ethanolamine portion could influence metabolic stability and oral bioavailability. The ultimate goal is to leverage these synthetic innovations to produce next-generation β3-AR agonists that build upon the promising preclinical profile of ritobegron.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.